N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
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Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.
Formation of the Benzamide Moiety: The benzamide group is typically formed by reacting an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(propylthio)benzamide: Similar structure but with a propylthio group instead of an ethylthio group.
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(butylthio)benzamide: Similar structure but with a butylthio group instead of an ethylthio group.
Uniqueness
The uniqueness of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the ethylthio group may influence its lipophilicity and ability to interact with biological membranes, potentially enhancing its bioavailability and efficacy in therapeutic applications.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-14(18)19(23)22-20-21-15(12-27-20)13-9-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYHNTQXJGUGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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